1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Its structure features a pyrazolo[3,4-b]pyridine core substituted with:
- A p-tolyl (4-methylphenyl) group at position 6, enhancing lipophilicity for membrane permeability.
- A pyridin-3-ylmethyl carboxamide at position 4, offering hydrogen-bonding interactions for target binding .
Synthesis likely involves multi-step reactions, including cyclization of pyrazole precursors with aldehydes (e.g., p-tolualdehyde) and cyanoacetate derivatives, followed by sulfone group introduction via oxidation of a thiophene intermediate .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-16-5-7-19(8-6-16)22-12-21(25(31)27-14-18-4-3-10-26-13-18)23-17(2)29-30(24(23)28-22)20-9-11-34(32,33)15-20/h3-8,10,12-13,20H,9,11,14-15H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBXIEYUJULFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thereby reducing neuronal excitability.
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule belonging to the pyrazolo[3,4-b]pyridine class. This class has gained significant attention for its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest potential applications in pharmacology, especially concerning its interactions with various biological targets.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 468.57 g/mol. The structure comprises a pyrazolo[3,4-b]pyridine core integrated with a tetrahydrothiophene moiety and various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O4S |
| Molecular Weight | 468.57 g/mol |
| Structural Features | Pyrazolo[3,4-b]pyridine core, tetrahydrothiophene moiety |
Biological Activity Overview
Research into the biological activity of pyrazolo[3,4-b]pyridine derivatives indicates several pharmacological effects, including:
- Anticancer Activity : Compounds within this class have demonstrated significant anticancer properties. For instance, related pyrazolo derivatives have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa and MCF7 .
- Ion Channel Modulation : Some derivatives have been identified as G protein-gated inwardly rectifying potassium (GIRK) channel activators, suggesting potential applications in neuropharmacology .
The mechanisms through which this compound exerts its biological effects are multifaceted and include:
- Cell Cycle Arrest : Certain pyrazolo[3,4-b]pyridines induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or other pathological conditions, although detailed studies on this particular compound are still limited.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to This compound . Notably:
- Anticancer Studies : A study reported that compounds with similar structural motifs exhibited promising anticancer activity with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
- Ion Channel Studies : Research indicated that derivatives activating GIRK channels could modulate neuronal excitability and may hold therapeutic potential for neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below:
Table 1: Structural and Physicochemical Comparison
Key Differentiators
Sulfone Group (1,1-Dioxidotetrahydrothiophen-3-yl): Introduces polarity and metabolic stability compared to non-sulfonated analogs like 3d . NMR Analysis: Analogous to , sulfone protons would exhibit distinct chemical shifts (e.g., downfield shifts for SO₂ groups) in regions A/B compared to non-sulfonated derivatives .
p-Tolyl vs. Phenyl Substituents :
- The methyl group on the p-tolyl ring enhances lipophilicity (logP ~3.5 estimated) versus unsubstituted phenyl (logP ~2.8), favoring membrane penetration .
Pyridin-3-ylmethyl Carboxamide :
- Provides hydrogen-bonding sites (pyridine nitrogen) absent in ethyl- or phenyl-substituted amides (e.g., ’s compound) . This may enhance target affinity in kinase inhibition.
Research Findings and Limitations
Preparation Methods
Cyclization via Nitrite-Mediated Reactions
A method adapted from pyrazolo[4,3-b]pyridine synthesis involves:
- Starting Material : N-(4-Bromo-2-methylpyridin-3-yl)acetamide.
- Reagents : Potassium acetate, acetic anhydride, and isopentyl nitrite.
- Conditions : Toluene at 85°C for 4 hours.
Mechanism :
- Acetylation of the amine group stabilizes the intermediate.
- Nitrosation by isopentyl nitrite induces cyclization, forming the pyrazolo ring.
| Parameter | Value |
|---|---|
| Yield | 17.35% |
| Reaction Time | 4 hours |
| Temperature | 85°C |
This method, while effective for analogous structures, requires optimization for the target compound’s substituents.
Functionalization with p-Tolyl and Pyridin-3-ylmethyl Groups
Amide Bond Formation with Pyridin-3-ylmethylamine
The final carboxamide is formed via activation of the carboxylic acid:
Protocol :
- The carboxylic acid intermediate (1.0 eq) is dissolved in DMF.
- HATU (1.2 eq) and DIPEA (3.0 eq) are added, followed by pyridin-3-ylmethylamine (1.5 eq).
- Stirred at room temperature for 12 hours.
| Parameter | Value |
|---|---|
| Yield | 65–82% |
| Purity (HPLC) | >95% |
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
- 1H NMR : Key signals include δ 8.45 (pyridine-H), 7.25 (p-tolyl aromatic), and 4.55 (N-CH2-pyridine).
- LCMS : [M+H]+ observed at m/z 476.1 (calculated 475.6).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Drivers : Pd catalysts and HATU account for >60% of material costs.
- Green Chemistry Alternatives :
- Replace DMF with cyclopentyl methyl ether (CPME).
- Use polymer-supported catalysts to reduce Pd waste.
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
Methodological Answer: Synthesis involves multi-step heterocyclic coupling and functionalization. A representative approach includes:
Core formation : Reacting pyrazolo[3,4-b]pyridine precursors with halogenated intermediates under Buchwald-Hartwig conditions (e.g., Pd catalysts, ligands like XPhos, and bases such as Cs₂CO₃ at 100°C under nitrogen) .
Sulfone introduction : Oxidizing tetrahydrothiophene derivatives (e.g., using m-CPBA or H₂O₂ in acetic acid) to generate the 1,1-dioxide moiety.
Carboxamide coupling : Activating the carboxylic acid group (e.g., via HATU/DIPEA) and reacting with pyridin-3-ylmethylamine.
Q. Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Pyrazole coupling | Pd₂(dba)₃, XPhos, 100°C, 12h | Use degassed solvents to prevent catalyst poisoning |
| Sulfonation | H₂O₂/AcOH, 50°C, 6h | Monitor oxidation progress via TLC (Rf shift) |
| Amidation | HATU, DIPEA, DMF, RT | Purify via reverse-phase HPLC to remove unreacted amine |
Q. Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo[3,4-b]pyridine core and substituent integration (e.g., p-tolyl methyl at δ ~2.3 ppm, pyridine protons at δ 8.1–8.5 ppm) .
- HRMS (ESI+) : Validate molecular ion ([M+H]⁺) and isotopic pattern matching.
- IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and sulfone S=O bands (~1300 cm⁻¹).
Q. Table 2: Key Spectral Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| p-Tolyl CH₃ | 2.3 (s, 3H) | – |
| Pyridine protons | 8.1–8.5 (m) | – |
| Carboxamide C=O | – | 1650 (s) |
| Sulfone S=O | – | 1310, 1140 (asymmetric/symmetric) |
Q. How can solubility be optimized for in vitro assays?
Methodological Answer:
- Solvent selection : Use DMSO for stock solutions (≤10 mM) due to the compound’s lipophilic nature.
- Co-solvents : Add 0.1% Tween-80 or cyclodextrins (e.g., HP-β-CD) in aqueous buffers to enhance dispersibility .
- pH adjustment : For ionizable groups (e.g., pyridine), test solubility at pH 4–7.4 using citrate or phosphate buffers.
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
Substituent variation : Synthesize analogs with modified p-tolyl (e.g., halogenated aryl) or pyridin-3-ylmethyl groups (e.g., pyridin-4-yl or benzyl).
Biological evaluation : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or TR-FRET assays.
Data interpretation : Use clustering algorithms (e.g., PCA) to correlate substituent electronic effects (Hammett σ) with activity .
Q. What computational strategies aid in reaction optimization and mechanistic analysis?
Methodological Answer:
- Reaction path modeling : Apply density functional theory (DFT) to identify transition states (e.g., for Pd-catalyzed couplings) and optimize activation barriers .
- Machine learning : Train models on reaction yield datasets (solvent, catalyst, temperature) to predict optimal conditions.
- In silico solubility prediction : Use COSMO-RS or Abraham parameters to prioritize derivatives with improved bioavailability .
Q. How to resolve contradictory data in pharmacological profiling?
Methodological Answer:
Assay validation : Replicate results across orthogonal methods (e.g., SPR vs. enzymatic activity).
Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., buffer ionic strength, ATP concentration) causing variability .
Meta-analysis : Compare datasets using ANOVA or Bayesian inference to identify outliers or systemic biases.
Q. Table 3: DoE Framework for Assay Optimization
| Variable | Range Tested | Impact on IC₅₀ |
|---|---|---|
| ATP (μM) | 1–100 | High (p < 0.01) |
| Mg²⁺ (mM) | 1–10 | Moderate (p < 0.05) |
| DMSO (%) | 0.1–1 | Low (p > 0.1) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
